An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-fluoro-2-nitro-5-(1-pyrazolyl)benzoate is a complex organic molecule of significant interest in medicinal chemistry. Its structure, incorporating a fluorinated nitroaromatic core linked to a pyrazole moiety and an ethyl ester, suggests a potential for diverse biological activities, particularly in the realm of oncology and inflammatory diseases where pyrazole derivatives have shown considerable promise.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an exploration of its potential role in drug discovery, based on the established activities of related compounds.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate and Related Compounds
| Property | Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate | Ethyl 4-Fluoro-2-nitrobenzoate (Starting Material) | Pyrazole (Substituent) |
| CAS Number | 1256633-41-6 | 1072207-10-3 | 288-13-1 |
| Molecular Formula | C₁₂H₁₀FN₃O₄ | C₉H₈FNO₄ | C₃H₄N₂ |
| Molecular Weight | 279.22 g/mol | 213.16 g/mol | 68.08 g/mol |
| Melting Point | Not available (Predicted: Crystalline solid) | Not available | 67-70 °C |
| Boiling Point | Not available | Not available | 186-188 °C |
| Appearance | Not available (Predicted: Pale yellow solid) | Not available | Colorless solid |
| Solubility | Not available (Predicted: Soluble in DMSO, DMF, moderately soluble in ethyl acetate, acetone) | Not available | Soluble in water, alcohol, ether |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate is not currently available. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related pyrazole-substituted nitroaromatic compounds. The proposed synthesis involves a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of Ethyl 4,5-difluoro-2-nitrobenzoate with pyrazole in the presence of a suitable base. The fluorine atom at position 5 is activated towards nucleophilic substitution by the electron-withdrawing nitro group at position 2.
Caption: Proposed synthesis of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate.
Representative Experimental Protocol
This protocol is a representative example based on similar documented reactions.
Materials:
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Ethyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)
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Pyrazole (1.1 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Dimethylformamide (DMF)
Procedure:
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To a solution of Ethyl 4,5-difluoro-2-nitrobenzoate in DMF, add pyrazole and potassium carbonate.
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Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Reactivity and Stability
The reactivity of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate is dictated by its functional groups:
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Nitro Group: The nitro group is susceptible to reduction to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is often a key step in the synthesis of more complex pharmaceutical intermediates.
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Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols.
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Aromatic Ring: The electron-deficient aromatic ring is generally deactivated towards electrophilic substitution. The remaining fluorine atom is activated towards further nucleophilic substitution, although to a lesser extent than in the starting material.
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Pyrazole Ring: The pyrazole ring is generally stable to a range of reaction conditions but can be susceptible to strong oxidizing agents.
The compound is expected to be stable under standard laboratory conditions, but should be protected from strong bases, acids, and reducing agents.
Spectral Data (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecule's structure.
Table 2: Predicted Spectral Data for Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons on the benzoate ring appearing as doublets or doublet of doublets in the downfield region (δ 7.5-8.5 ppm).- Protons of the pyrazole ring appearing in the aromatic region (δ 6.5-8.0 ppm).- A quartet and a triplet corresponding to the ethyl ester group (δ 4.0-4.5 ppm and δ 1.0-1.5 ppm, respectively). |
| ¹³C NMR | - Carbonyl carbon of the ester around δ 160-170 ppm.- Aromatic carbons appearing in the range of δ 110-160 ppm, with carbons attached to fluorine and nitrogen showing characteristic shifts and couplings.- Carbons of the ethyl group appearing in the upfield region. |
| IR Spectroscopy | - Strong C=O stretching vibration for the ester at ~1720-1740 cm⁻¹.- Characteristic N-O stretching vibrations for the nitro group at ~1520-1560 cm⁻¹ (asymmetric) and ~1345-1385 cm⁻¹ (symmetric).- C-F stretching vibration around 1000-1400 cm⁻¹.- C-N and C=C stretching vibrations in the aromatic region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 279.22. - Fragmentation patterns corresponding to the loss of the ethoxy group, the nitro group, and cleavage of the pyrazole ring. |
Potential Applications in Drug Discovery
The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The presence of the nitro group can also contribute to biological activity, and it can serve as a handle for further chemical modification.
Potential Signaling Pathway Inhibition
Many pyrazole-containing compounds have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. For instance, pyrazole derivatives have been shown to inhibit kinases involved in cell cycle progression and proliferation. A plausible, though currently hypothetical, mechanism of action for a compound like Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate could involve the inhibition of a key signaling pathway implicated in cancer, such as a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Conclusion
Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate represents a promising scaffold for the development of novel therapeutic agents. While experimental data on this specific molecule is sparse, its structural features suggest it is a valuable target for synthesis and biological evaluation. The proposed synthetic route offers a viable starting point for its preparation, and the predicted chemical properties and spectral data provide a framework for its characterization. Further research into this and related molecules is warranted to explore their full potential in drug discovery.
References
- 1. Synthesis of Fluoro And Nitro Pyrazoline Derivatives: Anticancer And Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
